9-Oxabicyclo[6.1.0]non-2-ene
Overview
Description
9-Oxabicyclo[610]non-2-ene is a bicyclic organic compound with the molecular formula C8H12O It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Oxabicyclo[6.1.0]non-2-ene can be synthesized through several methods. One common approach involves the epoxidation of cyclooctene using peracids such as meta-chloroperbenzoic acid. The reaction typically occurs under mild conditions and results in the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound often involves the same epoxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[6.1.0]non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, substituted epoxides, and various oxygenated compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
9-Oxabicyclo[6.1.0]non-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[6.1.0]non-2-ene depends on the specific reaction it undergoes. In many cases, it acts as a Lewis acid, facilitating the formation of new bonds between reactants. The epoxide ring can open under acidic or basic conditions, leading to the formation of various products. The compound’s reactivity is influenced by the strain in the bicyclic ring system, which makes it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxabicyclo[6.1.0]non-4-ene
- 7-Oxabicyclo[4.1.0]heptan-2-one
- 9-Borabicyclo[3.3.1]nonane solution
- 9,9-Dibromobicyclo[6.1.0]non-2-ene
- 9-Methyl-9-azabicyclo[6.2.0]dec-4-en-10-one
Uniqueness
9-Oxabicyclo[6.1.0]non-2-ene is unique due to its specific ring structure and the presence of an oxygen atom within the bicyclic system. This structure imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(2Z)-9-oxabicyclo[6.1.0]non-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h3,5,7-8H,1-2,4,6H2/b5-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJMNZBFSTTNG-HYXAFXHYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(O2)C=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(O2)/C=C\C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033176 | |
Record name | (2Z)-9-Oxabicyclo[6.1.0]non-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6690-12-6 | |
Record name | 9-Oxabicyclo[6.1.0]non-2-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6690-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Oxabicyclo(6.1.0)non-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-oxabicyclo[6.1.0]non-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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